
HBV-IN-39-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HBV-IN-39-d3 is a deuterated form of HBV-IN-39, which is an inhibitor of the hepatitis B virus. This compound has been developed to have better oral bioavailability compared to its non-deuterated counterpart . It is primarily used in research settings to study its effects on hepatitis B virus replication and potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of HBV-IN-39-d3 involves the incorporation of deuterium atoms into the molecular structure of HBV-IN-39. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with the preparation of the non-deuterated HBV-IN-39.
Deuteration: Deuterium atoms are introduced into specific positions of the HBV-IN-39 molecule through chemical reactions that replace hydrogen atoms with deuterium.
Purification: The deuterated compound is then purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would involve scaling up these synthetic steps while maintaining stringent quality control to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
HBV-IN-39-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound might yield oxidized derivatives with altered biological activity.
Wissenschaftliche Forschungsanwendungen
HBV-IN-39-d3 has several scientific research applications, including:
Chemistry: It is used to study the effects of deuteration on the chemical properties and stability of molecules.
Biology: Researchers use this compound to investigate the mechanisms of hepatitis B virus replication and to develop new antiviral therapies.
Medicine: The compound is explored for its potential therapeutic applications in treating hepatitis B infections.
Wirkmechanismus
HBV-IN-39-d3 exerts its effects by inhibiting the replication of the hepatitis B virus. The compound targets specific molecular pathways involved in the viral life cycle, including the inhibition of viral DNA synthesis and the disruption of viral protein production. This leads to a reduction in viral load and prevents the spread of the virus within the host .
Vergleich Mit ähnlichen Verbindungen
HBV-IN-39-d3 is unique due to its deuterated structure, which provides better oral bioavailability compared to its non-deuterated counterpart, HBV-IN-39. Similar compounds include:
HBV-IN-39: The non-deuterated form of this compound, which has lower oral bioavailability.
Other HBV Inhibitors: Compounds like tenofovir and entecavir, which also inhibit hepatitis B virus replication but have different mechanisms of action and pharmacokinetic profiles.
This compound stands out due to its enhanced stability and bioavailability, making it a valuable tool in hepatitis B research and potential therapeutic development.
Eigenschaften
Molekularformel |
C23H28FNO6 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(6S)-6-tert-butyl-1-fluoro-9-(3-methoxypropoxy)-2-oxo-10-(trideuteriomethoxy)-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C23H28FNO6/c1-23(2,3)18-10-13-9-17(31-8-6-7-29-4)16(30-5)11-14(13)20-19(24)21(26)15(22(27)28)12-25(18)20/h9,11-12,18H,6-8,10H2,1-5H3,(H,27,28)/t18-/m0/s1/i5D3 |
InChI-Schlüssel |
ZKTCGTSGMDPTNG-QEPJKHGMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C[C@H](N3C=C(C(=O)C(=C3C2=C1)F)C(=O)O)C(C)(C)C)OCCCOC |
Kanonische SMILES |
CC(C)(C)C1CC2=CC(=C(C=C2C3=C(C(=O)C(=CN13)C(=O)O)F)OC)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


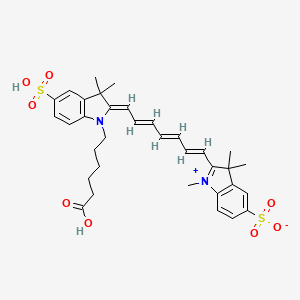
![[(2S)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphinic acid](/img/structure/B12386307.png)
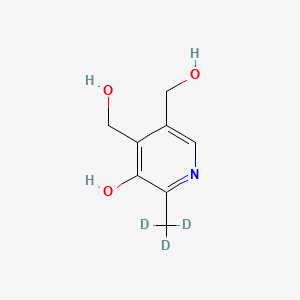

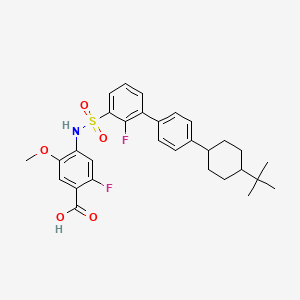
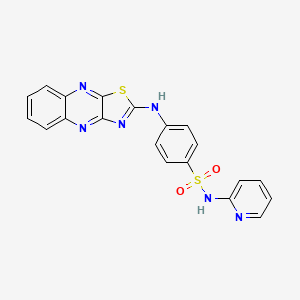
![1-[(2R,5S)-4-hydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386338.png)
![(N,N'-dicyclohexylcarbamimidoyl) 6-[2-[(2E)-2-[2-chloro-3-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethyl]-3,3-dimethyl-2H-indol-1-yl]hexanoate;bromide](/img/structure/B12386340.png)
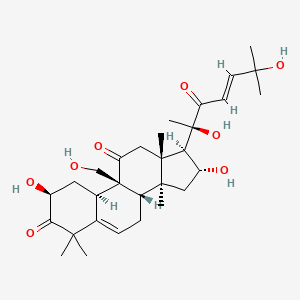

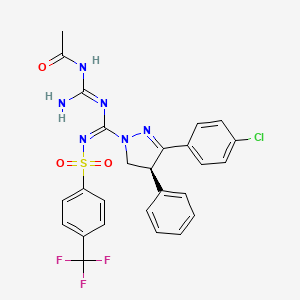
![[(2S,4S,5S)-3,4-diacetyloxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9R,10R,11R,12R)-11-hydroxy-5,9-dimethyl-13-methylidene-16-oxotetracyclo[10.2.2.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12386360.png)
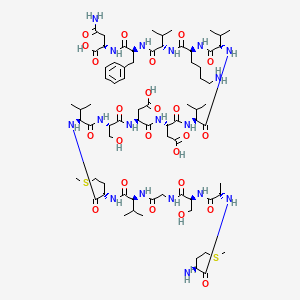
![(1R,3S)-2-(2-chloro-1-oxoethyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid methyl ester](/img/structure/B12386372.png)
